molecular formula C12H14O4 B1586841 Ethyl (2-methoxybenzoyl)acetate CAS No. 41607-95-8

Ethyl (2-methoxybenzoyl)acetate

Cat. No. B1586841
CAS RN: 41607-95-8
M. Wt: 222.24 g/mol
InChI Key: KROPYAVVJDXRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-methoxybenzoyl)acetate (E2MBA) is an organic compound with a molecular formula of C9H10O3. It is a colorless liquid with a pleasant, fruity odor and is used in the synthesis of various pharmaceuticals, fragrances, and other organic compounds. E2MBA is a versatile compound due to its ability to undergo a variety of chemical reactions. It is also used in scientific research as it has a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Hypolipidemic Activity A study conducted by Baggaley et al. (1977) explored the synthesis of compounds related to ethyl 4-benzyloxybenzoate, which demonstrated potential hypolipidemic activity in rats. These compounds inhibited cholesterol and free fatty acid biosynthesis, indicating a significant role in lipid metabolism and potential applications in treating hyperlipidemia. Ethyl 4-benzyloxybenzoate and related compounds like ethyl 4-p-bromobenzyloxybenzoates showed the most promising spectrum of activity in this regard (Baggaley et al., 1977).

2. Antimicrobial and Antioxidant Properties Research by Syafni et al. (2012) on dihydroxybenzoic acid and dihydroxybenzaldehyde, isolated from ethyl acetate fraction of methanolic fractions of leaves, stems, and roots, highlighted significant antioxidant and antimicrobial activities. These findings suggest potential applications in the development of natural antioxidant and antimicrobial agents (Syafni et al., 2012).

3. Solubility and Solvent Effects Zhu et al. (2019) investigated the solubility of 2-amino-3-methylbenzoic acid in various solvents including ethyl acetate. Their research is crucial for the purification processes of such compounds, providing insights into the solubility behavior and the impact of different solvents, which is essential for pharmaceutical formulations (Zhu et al., 2019).

4. Phytochemical Investigations Chakraborty et al. (2016) conducted a phytochemical investigation of the ethyl acetate fraction of red seaweed, isolating various compounds with potential antioxidative properties. Their research contributes to understanding the chemical composition of natural sources and their potential in developing natural antioxidants for pharmaceutical and food industries (Chakraborty et al., 2016).

5. Urease Inhibitory Activity Khan et al. (2006) isolated compounds from Ranunculus repens that demonstrated potent inhibitory activity against urease, an enzyme implicated in several medical conditions. This research opens possibilities for developing novel inhibitors for therapeutic applications (Khan et al., 2006).

properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROPYAVVJDXRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374882
Record name Ethyl (2-methoxybenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-methoxybenzoyl)acetate

CAS RN

41607-95-8
Record name Ethyl (2-methoxybenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41607-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-methoxybenzoyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-methoxybenzoyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (2-methoxybenzoyl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl (2-methoxybenzoyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (2-methoxybenzoyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (2-methoxybenzoyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.